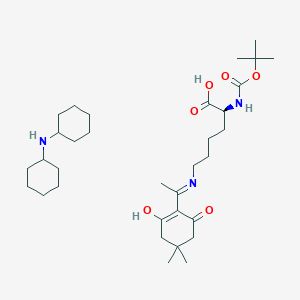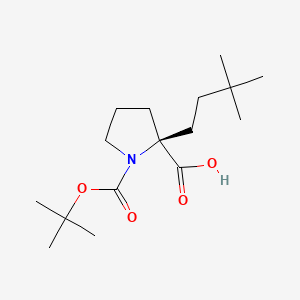
(2R)-Boc-Pro{2-(3,3-dimethylbutyl)}-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-pyrrolidine-2-carboxylic acid and tert-butyl chloroformate.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. Common solvents include dichloromethane or tetrahydrofuran.
Catalysts and Reagents: Catalysts such as triethylamine or N,N-diisopropylethylamine are often used to facilitate the reaction.
Temperature and Time: The reaction is typically conducted at low temperatures (0-5°C) to control the rate of reaction and improve yield.
Industrial Production Methods
In an industrial setting, the production of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon or other suitable catalysts.
Substitution: Nucleophilic substitution reactions are common, where the tert-butoxycarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is used as a building block for the synthesis of complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein folding mechanisms. Its structural properties allow it to mimic natural substrates in biochemical assays.
Medicine
In medicine, ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is used as an intermediate in the synthesis of various drugs, including antiviral and anticancer agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its stability and reactivity make it suitable for large-scale manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid
- ®-1-(tert-Butoxycarbonyl)-2-(2,2-dimethylpropyl)pyrrolidine-2-carboxylic acid
- ®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-3-carboxylic acid
Uniqueness
®-1-(tert-Butoxycarbonyl)-2-(3,3-dimethylbutyl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of the tert-butoxycarbonyl protecting group. This combination of features makes it particularly useful in asymmetric synthesis and as a precursor for the production of enantiomerically pure compounds.
Propriétés
Formule moléculaire |
C16H29NO4 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
(2R)-2-(3,3-dimethylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C16H29NO4/c1-14(2,3)9-10-16(12(18)19)8-7-11-17(16)13(20)21-15(4,5)6/h7-11H2,1-6H3,(H,18,19)/t16-/m0/s1 |
Clé InChI |
ZDXNBLYULCBRJX-INIZCTEOSA-N |
SMILES isomérique |
CC(C)(C)CC[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
SMILES canonique |
CC(C)(C)CCC1(CCCN1C(=O)OC(C)(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


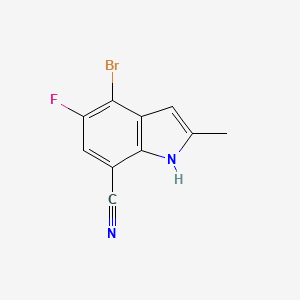
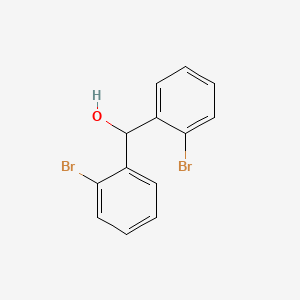
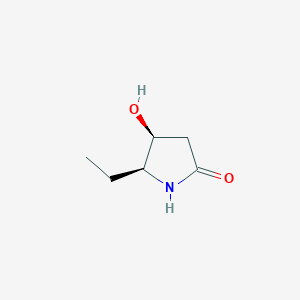
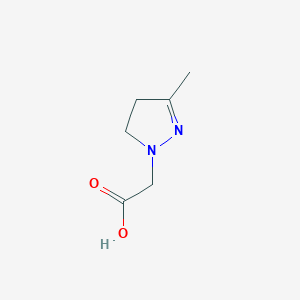
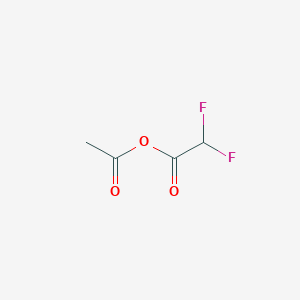
![2-[(4-MethylpiperaZino)methyl]phenylZinc bromide](/img/structure/B14894299.png)

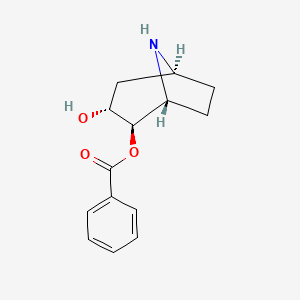
![2-(((2-Methylthiazol-5-yl)methyl)thio)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14894350.png)
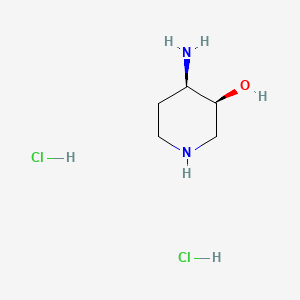
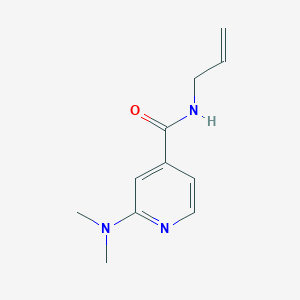
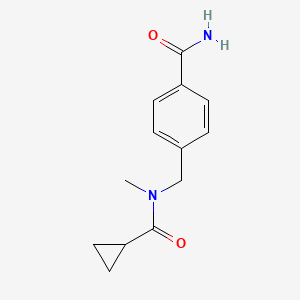
![13-hydroxy-10,16-dimethoxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide](/img/structure/B14894368.png)
